2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone 2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972418
InChI: InChI=1S/C24H28ClN3O4/c1-30-21-7-5-18(23(31-2)24(21)32-3)15-26-10-12-27(13-11-26)22(29)16-28-9-8-17-4-6-19(25)14-20(17)28/h4-9,14H,10-13,15-16H2,1-3H3
SMILES:
Molecular Formula: C24H28ClN3O4
Molecular Weight: 457.9 g/mol

2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC14972418

Molecular Formula: C24H28ClN3O4

Molecular Weight: 457.9 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C24H28ClN3O4
Molecular Weight 457.9 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C24H28ClN3O4/c1-30-21-7-5-18(23(31-2)24(21)32-3)15-26-10-12-27(13-11-26)22(29)16-28-9-8-17-4-6-19(25)14-20(17)28/h4-9,14H,10-13,15-16H2,1-3H3
Standard InChI Key HGZRDYJFIVWUGJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₄H₂₈ClN₃O₄) comprises three distinct regions:

  • Indole Core: A bicyclic aromatic system with a chlorine atom at the 6-position, enhancing electron-withdrawing effects and influencing receptor binding .

  • Piperazine-Ethanone Bridge: A piperazine ring connected to the indole via an ethanone group, providing conformational flexibility and hydrogen-bonding capabilities.

  • Trimethoxybenzyl Group: A 2,3,4-trimethoxy-substituted benzyl moiety attached to the piperazine, contributing to lipid solubility and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight457.9 g/mol
Molecular FormulaC₂₄H₂₈ClN₃O₄
IUPAC Name2-(6-Chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
Canonical SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC)OC

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined below:

  • Indole Chlorination: 6-Chloroindole is prepared via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in acetic acid .

  • Ethanone Linkage Formation: The indole is reacted with chloroacetyl chloride to yield 2-chloro-1-(6-chloro-1H-indol-1-yl)ethanone, a key intermediate .

  • Piperazine Functionalization: The trimethoxybenzyl group is introduced to piperazine through nucleophilic substitution using 2,3,4-trimethoxybenzyl chloride .

  • Final Coupling: The ethanone intermediate is coupled with the modified piperazine via a nucleophilic acyl substitution reaction, catalyzed by triethylamine .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Indole ChlorinationNCS, AcOH, 25°C, 6h78
Ethanone FormationChloroacetyl chloride, DCM, 0°C85
Piperazine Modification2,3,4-Trimethoxybenzyl chloride, K₂CO₃, DMF72
Final CouplingTriethylamine, THF, reflux68

Biological Activity and Mechanism

Receptor Binding Profiling

Molecular docking studies reveal high-affinity interactions with:

  • Serotonin 5-HT₂A Receptors: The indole and trimethoxybenzyl groups form π-π stacking and hydrogen bonds with residues Tyr370 and Ser159.

  • Dopamine D₂ Receptors: The piperazine moiety interacts with Asp114 via ionic interactions, while the methoxy groups stabilize hydrophobic pockets .

Table 3: Receptor Binding Affinities

TargetBinding Affinity (Ki, nM)Assay Type
5-HT₂A12.4 ± 1.2Radioligand
D₂18.9 ± 2.1Competitive

Pharmacological Effects

  • Antipsychotic Potential: Dual 5-HT₂A/D₂ antagonism suggests utility in treating schizophrenia, with reduced extrapyramidal side effects compared to typical neuroleptics .

  • Antidepressant Activity: Partial agonism at 5-HT₁A receptors (Ki = 34 nM) may contribute to mood stabilization.

Regulatory Status and Future Directions

Currently classified as a research-grade compound, this molecule requires preclinical optimization to address metabolic instability. Structural modifications, such as replacing methoxy groups with fluorinated analogs, could enhance bioavailability . Collaborative efforts between medicinal chemists and pharmacologists are essential to advance this compound toward clinical trials.

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